molecular formula C14H12N2O B2969660 4-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 622400-17-3

4-[(2-Hydroxybenzyl)amino]benzonitrile

Cat. No.: B2969660
CAS No.: 622400-17-3
M. Wt: 224.263
InChI Key: FDEKDRLYVSLNDI-UHFFFAOYSA-N
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Mechanism of Action

The study suggests that the compound, along with other amine derivatives, were adsorbed on the mild steel surface in a flat position in the presence of water and HCl, with high interaction between the different groups of the inhibitors and mild steel surface .

Chemical Reactions Analysis

4-[(2-Hydroxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-[(2-Hydroxybenzyl)amino]benzonitrile can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituent groups, which can significantly affect their chemical properties and applications. For example, the presence of chlorine or hydroxyl groups can enhance their effectiveness as corrosion inhibitors .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKDRLYVSLNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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